3-Methyluridine

概述

描述

它是作为RNA修饰存在于各种生物体(包括古细菌、真细菌和真核生物)中的嘧啶核苷 。该化合物在核糖体RNA的结构和功能完整性中起着重要作用。

作用机制

N3-甲基尿苷主要通过掺入RNA来发挥作用。在N3位的甲基化可以影响RNA的二级结构和稳定性。 这种修饰可以影响RNA与蛋白质和其他分子的相互作用,从而影响各种生物过程,如翻译和剪接 .

类似化合物:

5-甲基尿苷: 另一种甲基化尿苷衍生物,但甲基在5位。

3-甲基假尿苷: 一种具有不同结构构型的类似化合物.

比较:

N3-甲基尿苷与5-甲基尿苷: 虽然两种化合物都是甲基化尿苷衍生物,但甲基的位置极大地影响了它们的生物学作用和相互作用。

N3-甲基尿苷与3-甲基假尿苷: 两种化合物都在N3位具有甲基,但3-甲基假尿苷具有不同的碱基结构,导致不同的生物学功能和相互作用.

N3-甲基尿苷因其独特的甲基化位置及其在RNA修饰和稳定性中的特定作用而脱颖而出。

生化分析

Biochemical Properties

The biochemical role of 3-Methyluridine is primarily as a modification in RNA . It interacts with various enzymes, proteins, and other biomolecules during the process of RNA modification. The exact nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

This compound, as an RNA modification, can influence various cellular processes. It may affect cell function by influencing the structure and function of RNA molecules, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its role as an RNA modification . It can bind to RNA molecules and alter their structure and function. This can lead to changes in gene expression and can influence the activity of enzymes and other proteins.

Metabolic Pathways

This compound is involved in the metabolic pathway of RNA modification It interacts with various enzymes during this process

Subcellular Localization

As an RNA modification, this compound is found in various subcellular locations where RNA molecules are present . Its localization can influence its activity and function.

准备方法

合成路线和反应条件: N3-甲基尿苷的合成通常涉及尿苷在N3位的甲基化。 一种常见的方法包括在碱(如氢化钠)存在下使用甲基碘作为甲基化剂 。反应在像二甲基甲酰胺这样的非质子溶剂中于升高的温度下进行,以促进甲基化过程。

工业生产方法: N3-甲基尿苷的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。 色谱等先进技术被用来纯化最终产物 。

化学反应分析

反应类型: N3-甲基尿苷可以进行各种化学反应,包括:

氧化: 该反应可以通过像过氧化氢这样的氧化剂促进。

还原: 还原反应可以使用像硼氢化钠这样的还原剂进行。

常用试剂和条件:

氧化: 水溶液中的过氧化氢。

还原: 甲醇中的硼氢化钠。

取代: 在碱存在下,像硫醇或胺这样的亲核试剂.

主要产物:

氧化: 形成具有氧化官能团的尿苷衍生物。

还原: 形成还原的尿苷衍生物。

取代: 形成具有各种官能团的取代尿苷衍生物.

科学研究应用

Pharmaceutical Applications

Antiviral Drug Development

One of the most significant applications of 3-methyluridine is in the development of antiviral drugs, particularly for treating Hepatitis B Virus (HBV) infections. Research indicates that this compound, along with its analogs, can effectively inhibit HBV replication. Its structural modifications enhance the compound's activity while reducing toxicity, making it a promising candidate for new antiviral therapies .

Synthesis Methods

The synthesis of this compound is straightforward, allowing for the mass production necessary for pharmaceutical use. The compound can be synthesized through various methods, including the introduction of methyl groups to uridine derivatives, which enhances its antiviral properties .

Molecular Biology Applications

RNA Modification Studies

this compound is utilized in RNA research to understand the effects of methylation on RNA structure and function. For instance, studies have shown that incorporating m³U into RNA sequences can influence their stability and interactions with other biomolecules. This modification has been shown to affect the conformational dynamics of RNA, impacting processes such as translation and RNA folding .

Oligonucleotide Synthesis

The compound serves as a key building block in the synthesis of modified oligonucleotides. Researchers have developed phosphoramidite derivatives of this compound that are compatible with standard oligonucleotide synthesis techniques. These modified oligonucleotides are valuable in various applications, including antisense technologies and CRISPR-Cas9 gene editing .

Case Studies and Research Findings

相似化合物的比较

5-Methyluridine: Another methylated uridine derivative, but with the methyl group at the 5 position.

3-Methylpseudouridine: A similar compound with a different structural configuration.

Comparison:

N3-Methyluridine vs. 5-Methyluridine: While both compounds are methylated uridine derivatives, the position of the methyl group significantly affects their biological roles and interactions.

Nthis compound vs. 3-Methylpseudouridine: Both compounds have a methyl group at the N3 position, but 3-Methylpseudouridine has a different base structure, leading to distinct biological functions and interactions.

Nthis compound stands out due to its unique position of methylation and its specific roles in RNA modification and stability.

生物活性

3-Methyluridine (3MU) is a modified nucleoside derived from uridine, characterized by the addition of a methyl group at the 3-position of the uracil base. This modification has significant implications for the biological activity and functionality of RNA molecules. Research into 3MU has revealed its influence on various biochemical pathways, particularly in relation to RNA stability, enzyme interactions, and gene expression regulation.

Enzymatic Interactions

One of the primary areas of study regarding this compound is its interaction with ribonucleoprotein complexes involved in RNA modification processes. A study demonstrated that 3MU inhibits the isomerization of uridine when incorporated into RNA substrates, suggesting that the presence of the methyl group alters the electronic environment and steric properties of the nucleobase. This modification prevents nucleophilic attack during enzymatic reactions, as evidenced by structural analyses showing that 3MU binds differently than unmodified uridine in the active site of pseudouridine synthases .

Impact on RNA Stability

Research indicates that methylation at the 3-position can enhance RNA stability. For example, a study on small interfering RNAs (siRNAs) showed that modifications, including this compound, can improve their half-lives in human serum, which is crucial for therapeutic applications . This stability is attributed to reduced susceptibility to nucleolytic degradation, allowing for prolonged biological activity.

Gene Expression Regulation

The incorporation of this compound into RNA has been linked to changes in gene expression profiles. Methylated nucleotides can influence mRNA stability and translation efficiency, thereby impacting protein synthesis. In particular, studies have shown that methylated forms of uridine can enhance the binding affinity of RNA-binding proteins, which play critical roles in post-transcriptional regulation .

Structural Analysis

A detailed structural analysis was conducted to understand how this compound interacts with ribonucleoprotein complexes. The crystal structure of a nonreactive complex containing 3MU revealed that its binding position differs significantly from that of other modified nucleotides like pseudouridine (5FhΨ). This difference suggests that the methyl group creates steric hindrance that inhibits isomerization reactions .

Nuclease Stability Studies

In a comparative study on various modified nucleotides, it was found that 2′-O-alkyl derivatives of this compound exhibited enhanced nuclease resistance compared to unmodified counterparts. This property is particularly advantageous for developing RNA-based therapeutics where stability in biological fluids is essential .

Functional Implications in Cellular Contexts

Research has also explored the functional implications of incorporating this compound into cellular RNA. For instance, modifications at specific sites have been shown to influence ribosomal function and translation fidelity. The presence of methyl groups can affect how ribosomes recognize and process mRNA, thereby modulating protein synthesis rates .

Summary Table: Key Findings on this compound

属性

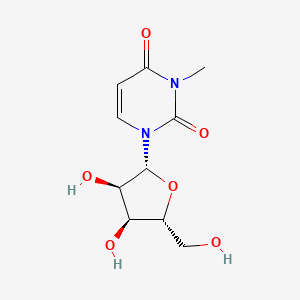

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c1-11-6(14)2-3-12(10(11)17)9-8(16)7(15)5(4-13)18-9/h2-3,5,7-9,13,15-16H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQUILVPBZEHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862844 | |

| Record name | 3-Methyl-1-pentofuranosylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2140-69-4 | |

| Record name | 3-Methyluridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004813 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-methyluridine?

A1: The molecular formula of this compound is C10H14N2O6, and its molecular weight is 258.23 g/mol. []

Q2: What is the typical conformation of this compound in the solid state?

A2: X-ray crystallography studies have shown that this compound adopts a conformation with a C(2')-endo ribofuranose pucker and an anti glycosidic conformation. []

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers utilize UV, NMR, and mass spectrometry to characterize this compound and its derivatives. [, , , , , ]

Q4: Are there any specific details about its NMR spectra?

A4: Carbon-13 NMR spectroscopy has been particularly useful in studying the methylation of RNA and identifying this compound as a product. []

Q5: Where is this compound found naturally?

A5: this compound is a naturally occurring modified nucleoside found in biological fluids like human urine. [, ] It is also present in various RNA molecules, including tRNA, rRNA, and mRNA across different organisms. [, , , ]

Q6: What is the function of this compound in RNA?

A6: While the precise function of this compound in mRNA is still under investigation, research suggests it may play a role in regulating the stability and translation of messenger RNAs. [] In ribosomal RNA, this compound is found in specific locations and its methylation can be influenced by the presence of other nearby modifications. [] Additionally, in tRNA, this compound is a substrate for further deamination to 3-methylpseudouridine, highlighting its role as an intermediate in RNA modification pathways. []

Q7: How does the presence of this compound affect the stability of RNA structures?

A7: Research shows this compound can destabilize certain RNA structures. For instance, it disrupts the formation of U•A-T-rich RNA•DNA-DNA triple helices by interfering with Hoogsteen interactions. [, ] In contrast, other modifications like 2'-O-methylation have minimal destabilizing effects. []

Q8: Does this compound interact with any specific enzymes?

A8: Yes, this compound can interact with enzymes involved in RNA modification. For instance, in the case of C to U RNA editing in tRNA, methylation of cytosine 32 to 3-methylcytosine is a prerequisite, followed by deamination to form this compound. This process requires the coordinated activity of the m3C methyltransferase (TbTRM140) and the A to I editing deaminase (TbADAT2/3). These enzymes further act on this compound to form 3-methylpseudouridine. []

Q9: Does this compound influence the activity of RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2?

A9: Yes, this compound strongly inhibits the activity of SARS-CoV-2 RdRp. It acts as a roadblock during RNA synthesis, preventing further nucleotide incorporation. []

Q10: Are there any studies linking this compound levels to specific diseases?

A10: Yes, research has shown altered levels of this compound in the serum of patients with colorectal cancer compared to healthy individuals and those with colorectal adenomas. [] This suggests a potential link between this compound and cancer development.

Q11: How is this compound synthesized for research purposes?

A11: Various synthetic routes have been explored. One approach involves the methylation of uridine using agents like trimethylsulfonium hydroxide. [] Another method uses a multi-step process starting with ribonuclease A cleavage of tRNA, followed by the removal and replacement of the target uridine with a this compound bisphosphate using RNA ligase. [] For use in RNA synthesis, a phosphoramidite derivative of this compound has been developed. []

Q12: Are there any applications for this compound as an antimetabolite?

A12: While early studies explored the antimetabolite activity of this compound [], current research focuses on understanding its role in RNA modification and potential implications for disease. It is not widely used as an antimetabolite in clinical settings.

Q13: What analytical methods are used to detect and quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS/MS), is a commonly used technique for identifying and quantifying this compound in complex biological matrices like urine and serum. [, , ]

Q14: Can you elaborate on the role of mass spectrometry in this compound analysis?

A14: Electrospray mass spectrometry plays a crucial role in determining the molecular mass of oligonucleotides produced by RNase digestion of RNA. The high accuracy of mass spectrometry enables the identification of post-transcriptionally modified nucleotides like this compound based on the incremental increase in mass compared to unmodified nucleotides. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。